2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound that features both benzo[d]isoxazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
Synthesis of thiophene derivatives: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the reaction of butane-2,3-dione with elemental sulfur.
Coupling reactions: The benzo[d]isoxazole and thiophene derivatives are then coupled using a suitable linker, such as an acetamide group, under conditions that may involve catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isoxazole and thiophene rings.
Reduction: Reduced forms of the benzo[d]isoxazole and thiophene rings.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies of enzyme inhibition and receptor binding due to its complex structure and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both benzo[d]isoxazole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(11-18-17-7-3-4-8-19(17)24-22-18)21-12-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,13H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZAVZWCQCWQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NOC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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